2-Fluoro-2-phenylpropanenitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-phenylpropanenitrile is represented by the InChI code1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3
. The molecular weight of the compound is 149.17 g/mol . Physical And Chemical Properties Analysis
2-Fluoro-2-phenylpropanenitrile is a liquid at room temperature .Scientific Research Applications
Pharmaceuticals
“2-Fluoro-2-phenylpropanenitrile” can be used in the pharmaceutical industry. Its unique structure can serve as a building block in the synthesis of various drugs .
Agrochemicals
This compound can also find applications in the agrochemical industry. It can be used in the synthesis of pesticides or other agrochemicals.
Material Synthesis
“2-Fluoro-2-phenylpropanenitrile” can be used in material synthesis. Its properties can contribute to the development of new materials.
Chemical Research
In chemical research, “2-Fluoro-2-phenylpropanenitrile” can be used as a reagent or intermediate in various chemical reactions .
Biochemical Studies
This compound can be used in biochemical studies. It can be used to study its interactions with various biological systems .
Industrial Applications
“2-Fluoro-2-phenylpropanenitrile” can have various industrial applications. It can be used in the synthesis of dyes, resins, and other industrial chemicals.
Safety and Hazards
The safety data sheet for 2-Fluoro-2-phenylpropanenitrile indicates that it is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-fluoro-2-phenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINWIJZPDPOVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-phenylpropanenitrile |
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